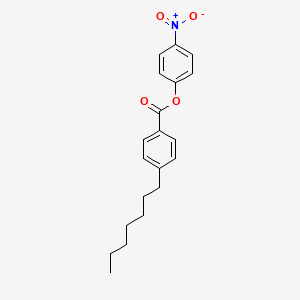
4-Nitrophenyl 4-heptylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 4-heptylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a heptylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-heptylbenzoate typically involves the esterification reaction between 4-nitrophenol and 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 4-Nitrophenyl 4-heptylbenzoate can undergo reduction to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-heptylbenzoic acid. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed:
Reduction: 4-Aminophenyl 4-heptylbenzoate.
Substitution: 4-Nitrophenol and 4-heptylbenzoic acid.
科学的研究の応用
Chemistry: 4-Nitrophenyl 4-heptylbenzoate is used as a model compound in studies of esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is used to study the interactions between esters and various enzymes. It helps in understanding the mechanisms of enzyme-catalyzed reactions and the specificity of enzyme-substrate interactions.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are explored for potential therapeutic uses, including as prodrugs that release active pharmaceutical ingredients upon enzymatic hydrolysis.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface modification.
作用機序
The mechanism of action of 4-Nitrophenyl 4-heptylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the ester bond. This reaction is often catalyzed by esterases and lipases, which target the ester linkage and promote the formation of the corresponding alcohol and acid.
類似化合物との比較
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a heptylbenzoate moiety.
4-Nitrophenyl palmitate: Contains a longer aliphatic chain compared to 4-Nitrophenyl 4-heptylbenzoate.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of a benzoate group.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a heptylbenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in enzymatic studies and material science. Its longer aliphatic chain compared to similar compounds like 4-Nitrophenyl acetate provides different solubility and reactivity characteristics, which can be advantageous in certain research and industrial contexts.
特性
CAS番号 |
80292-12-2 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
(4-nitrophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)25-19-14-12-18(13-15-19)21(23)24/h8-15H,2-7H2,1H3 |
InChIキー |
IBDKWNWEKLPRQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


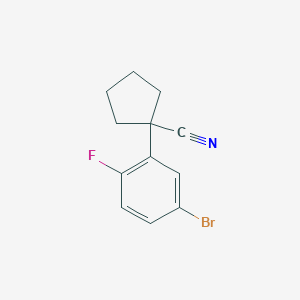
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
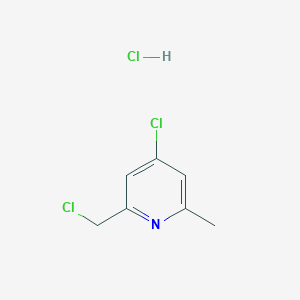
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)

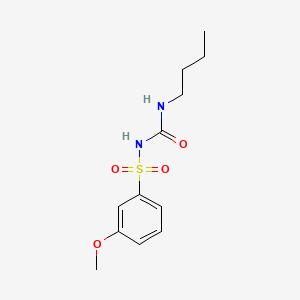
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
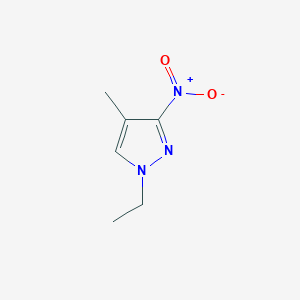

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)

![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
